molecular formula C13H29P B1584642 Di-tert-butylneopentylphosphine CAS No. 60633-21-8

Di-tert-butylneopentylphosphine

Cat. No.: B1584642
CAS No.: 60633-21-8
M. Wt: 216.34 g/mol
InChI Key: JBGICSFDKZAWFJ-UHFFFAOYSA-N
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Preparation Methods

Di-tert-butylneopentylphosphine is typically synthesized through acid catalysis. The process begins with the reaction of di-tert-butylchlorophosphine with neopentyl lithium to form a lithium salt of this compound. This intermediate is then treated with an acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

Di-tert-butylneopentylphosphine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium or other transition metal catalysts, along with appropriate bases and solvents. Major products formed from these reactions are typically organophosphine complexes and substituted alkenes or arenes.

Scientific Research Applications

Di-tert-butylneopentylphosphine has several scientific research applications:

Mechanism of Action

The mechanism by which di-tert-butylneopentylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, such as cross-coupling and hydrogenation .

Comparison with Similar Compounds

Di-tert-butylneopentylphosphine is unique due to its bulky tert-butyl and neopentyl groups, which provide steric hindrance and influence its reactivity and selectivity. Similar compounds include:

These compounds are often compared based on their performance in specific reactions, such as the Heck coupling, where this compound shows unique isomerization properties .

Properties

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGICSFDKZAWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CP(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338086
Record name Di-tert-butylneopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60633-21-8
Record name Di-tert-butylneopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60633-21-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DTBNpP function as a ligand in palladium-catalyzed cross-coupling reactions?

A: DTBNpP acts as a supporting ligand for palladium catalysts, playing a crucial role in facilitating cross-coupling reactions. Its steric bulk, attributed to the tert-butyl and neopentyl groups, creates a cone-shaped environment around the palladium center. [, ] This steric influence promotes the formation of coordinatively unsaturated palladium species, accelerating oxidative addition and reductive elimination steps in the catalytic cycle. []

Q2: What are the advantages of using DTBNpP in palladium-catalyzed reactions compared to other phosphine ligands?

A2: DTBNpP offers distinct advantages in palladium-catalyzed reactions:

  • High Activity at Mild Conditions: DTBNpP enables reactions to proceed efficiently at room temperature, even with challenging substrates like aryl chlorides. [, ]
  • Air Stability: [(DTBNpP)PdCl2]2 complexes demonstrate remarkable air stability, simplifying reaction setup and handling compared to highly air-sensitive phosphine ligands. []
  • Control over Isomerization: In reactions like the Heck reaction, DTBNpP provides a higher degree of control over alkene isomerization compared to ligands like tri-tert-butylphosphine, leading to selective product formation. []
  • Solubility and Catalyst Loading: DTBNpP demonstrates improved solubility in solvents like toluene compared to acetonitrile, allowing for significant reductions in catalyst loading while maintaining or improving yields. []

Q3: Can you provide examples of specific reactions where DTBNpP has proven to be an effective ligand?

A3: DTBNpP has demonstrated efficacy in various palladium-catalyzed reactions:

  • Sonogashira Coupling: Enables room-temperature, copper-free coupling of challenging aryl bromides with alkynes, even in the presence of air. []
  • Suzuki Coupling: Provides effective catalysis for coupling aryl bromides at room temperature, even in air, with notable activity improvements observed in toluene/water solvent systems. []
  • α-Arylation of Ketones: Facilitates efficient α-arylation of ketones with aryl bromides and chlorides, offering a valuable route to complex ketones. []
  • Heck Reaction: Provides control over alkene isomerization, enabling selective synthesis of specific isomers in reactions involving cyclic alkenes. []
  • Arylation of Activated Methylene Compounds: Catalyses the arylation of diethyl malonate and ethyl cyanoacetate with various aryl bromides and chlorides. [, ]

Q4: Are there any known limitations or drawbacks to using DTBNpP in catalytic applications?

A: While DTBNpP offers significant advantages, a potential drawback is the formation of a catalytically inactive palladacycle, [(κ2-P,C-DTBNpP)PdX]2, in acetonitrile/water solvent systems. [] This palladacycle formation pathway represents a catalyst deactivation route and highlights the importance of solvent choice when utilizing DTBNpP.

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